molecular formula C22H20ClN3O4S2 B2861239 N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-86-2

N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2861239
CAS No.: 877655-86-2
M. Wt: 489.99
InChI Key: ODYJGUCROJCZSX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide moiety at position 2 via a thioether linkage. Its synthesis typically involves cyclocondensation of thiocarbamoyl precursors with halogenated reagents, as seen in analogous compounds (e.g., 85% yield for structurally related derivatives ).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-29-17-8-7-15(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYJGUCROJCZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups enhances its lipophilicity and potential bioactivity.

Molecular Formula

  • C : 24
  • H : 20
  • Cl : 1
  • N : 3
  • O : 4
  • S : 1

Molecular Weight

  • Molecular Weight : 477.330 g/mol .

Antimicrobial Activity

Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.

Case Study: Antifungal Activity

In a comparative study of antifungal agents, a structurally related compound demonstrated higher potency against Candida albicans compared to established antifungals like miconazole. The structure-activity relationship (SAR) analysis suggested that modifications in the thienopyrimidine scaffold could lead to enhanced antifungal activity .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. The thienopyrimidine moiety is known to interact with protein targets through hydrogen bonding and hydrophobic interactions.

Case Study: Cancer Cell Lines

Research involving various cancer cell lines has shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis via the mitochondrial pathway. The mechanism involves the modulation of Bcl-2 family proteins and activation of caspases .

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has also been explored. It has been suggested that derivatives may act as positive allosteric modulators at NMDA receptors, which are crucial for synaptic plasticity and memory function.

Case Study: NMDA Receptor Modulation

In vitro studies have demonstrated that certain derivatives can enhance glutamate potency at NMDA receptors by increasing the response to agonists. This modulation could provide therapeutic avenues for conditions like Alzheimer's disease .

Synthesis

The synthesis of this compound typically involves a multi-step process starting from β-dicarbonyl compounds through condensation reactions under reflux conditions .

Biological Assays

Assay Type Target Result
Antifungal ActivityCandida albicansHigher potency than miconazole
Cancer Cell ProliferationVarious cancer linesInduced apoptosis
NMDA Receptor ModulationGluN2C/DEnhanced glutamate response

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The thieno[3,2-d]pyrimidin-4-one scaffold is shared among several analogs, but substituents critically modulate properties:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity (if reported)
Target Compound 3-(3,4-dimethoxyphenyl), 2-(N-(4-chlorophenyl)acetamido)thio ~500 (estimated) - - -
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide 4-methylpyrimidinone, 4-chlorophenyl 325.8 76 >282 Anticancer (in vitro)
2-[[3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-chlorophenyl), 2-(N-(2-trifluoromethylphenyl)acetamido)thio ~523 - - Kinase inhibition (predicted)
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidinone, 3-chloro-4-fluorophenyl ~476 - - Antiproliferative

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group increases electron density and lipophilicity compared to chlorophenyl or trifluoromethylphenyl substituents in analogs . This may enhance membrane permeability but reduce solubility.
  • Acetamide Side Chain : The 4-chlorophenyl group in the target compound is shared with other derivatives (e.g., ), but substitution at the phenyl ring (e.g., trifluoromethyl in ) alters steric and electronic profiles, affecting target binding.
Physicochemical Properties
  • Melting Points : Analogs with simpler substituents (e.g., methyl groups) exhibit higher melting points (>282°C ), whereas bulkier groups (e.g., trifluoromethyl) may lower crystallinity.
  • Solubility : The dimethoxyphenyl group likely reduces aqueous solubility compared to chlorophenyl analogs, necessitating formulation adjustments for bioavailability.

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